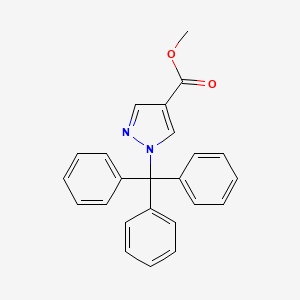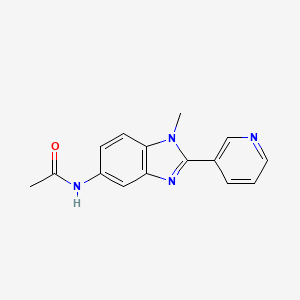![molecular formula C22H30N4O2 B13873359 Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B13873359.png)
Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester group and a 6-aminopyridin-2-yl phenyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethanolamine under acidic conditions.
Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 6-aminopyridin-2-yl phenyl ethyl group: This step involves the reaction of the piperazine derivative with 6-aminopyridin-2-yl phenyl ethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated synthesis platforms can also streamline the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles such as sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine and pyridine derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Probes: It can be used as a probe to study biological pathways.
Medicine
Therapeutics: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: It is used in the development of new materials with specific properties.
Chemical Manufacturing: The compound is a valuable intermediate in the production of various chemicals.
作用機序
The mechanism of action of tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and the pyridine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate is unique due to the presence of the 6-aminopyridin-2-yl phenyl ethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacophore and its versatility in various chemical reactions.
特性
分子式 |
C22H30N4O2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H30N4O2/c1-22(2,3)28-21(27)26-15-13-25(14-16-26)12-11-17-7-9-18(10-8-17)19-5-4-6-20(23)24-19/h4-10H,11-16H2,1-3H3,(H2,23,24) |
InChIキー |
FODWUJZTDJZUBL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)C3=NC(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![Propan-2-yl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13873306.png)


![5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)

![Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13873334.png)




